

Vatalanib: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vatalanib

Cat. No.: B1682193

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **Vatalanib** (also known as PTK787 or ZK 222584), a multi-targeted tyrosine kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals, offering detailed data on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Pharmacological Properties

Vatalanib is an orally bioavailable anilinophthalazine derivative that acts as a potent inhibitor of angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis.^{[1][2]}

Identifier	Value	Reference
CAS Number	212141-54-3	^[3]
Molecular Formula	C20H15ClN4	^[3]

Mechanism of Action and Target Profile

Vatalanib functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.^{[1][2][4]} By inhibiting these receptors, **Vatalanib** effectively blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and

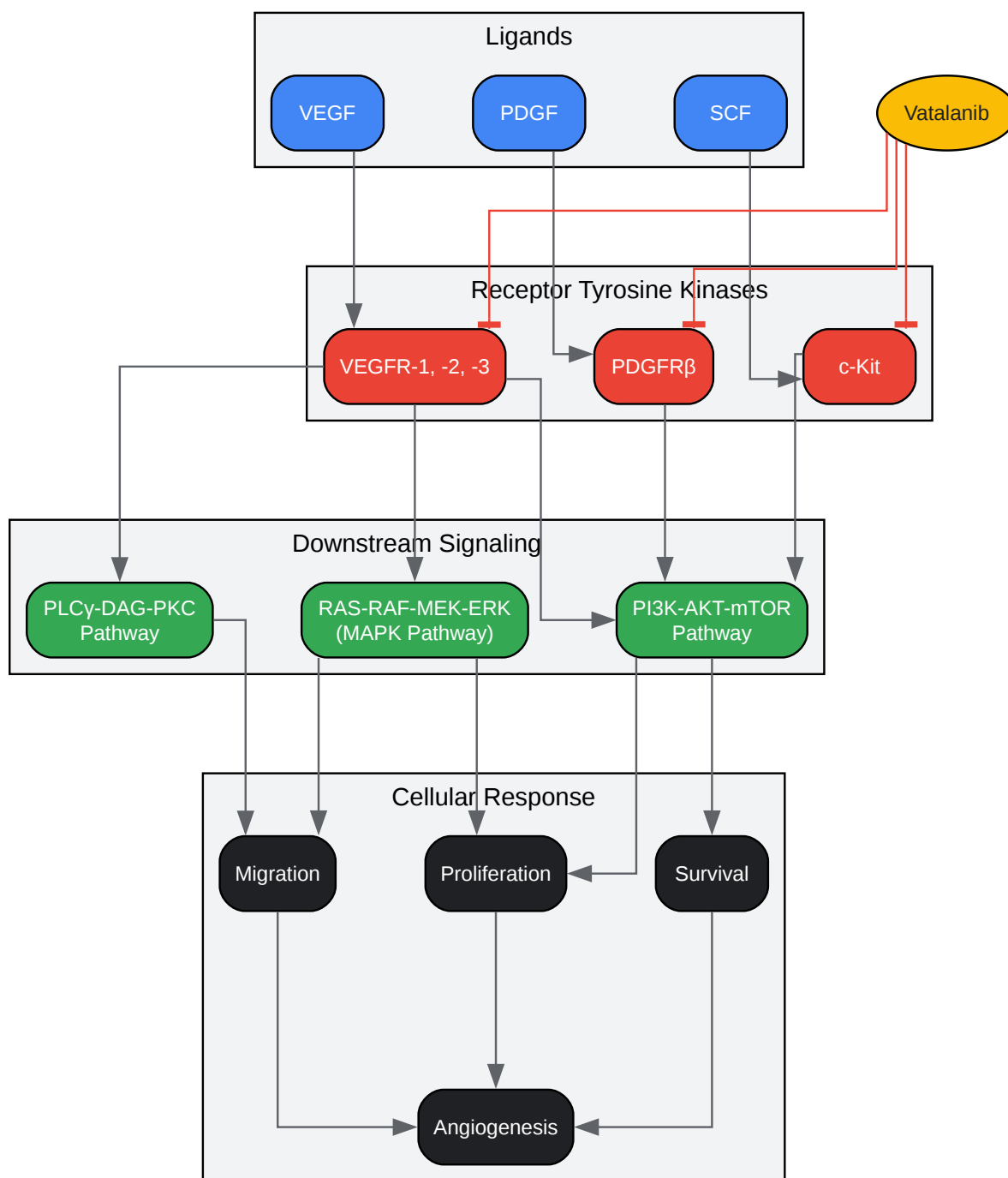
survival, which are essential for angiogenesis.[5] The primary targets and their corresponding in vitro inhibitory concentrations (IC50) are summarized below.

Target	IC50 (nM)	Reference
VEGFR-2 (KDR)	37	[6]
VEGFR-1 (Flt-1)	77	[7]
VEGFR-3 (Flt-4)	190	[4]
PDGFR β	580	[6]
c-Kit	730	[6]

The inhibition of VEGFR-2 is considered the most significant for **Vatalanib**'s anti-angiogenic effects.[1][5] Downstream signaling cascades affected by **Vatalanib** include the MAPK/ERK, AKT, and JUN pathways.[4]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway inhibited by **Vatalanib**.



[Click to download full resolution via product page](#)

Caption: **Vatalanib** inhibits VEGFR, PDGFR, and c-Kit, blocking downstream pro-angiogenic signaling.

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines the methodology for determining the in vitro inhibitory activity of **Vatalanib** against target kinases.

Objective: To quantify the IC₅₀ value of **Vatalanib** for specific receptor tyrosine kinases.

Materials:

- Recombinant GST-fused kinase domains (e.g., VEGFR-2, PDGFR β)
- γ -[³³P]ATP
- Poly-(Glu:Tyr 4:1) peptide substrate
- 96-well filter plates
- Kinase buffer (20 mM Tris-HCl pH 7.5, 1-3 mM MnCl₂, 3-10 mM MgCl₂, 1 mM DTT, 10 μ M sodium vanadate)
- **Vatalanib** stock solution in DMSO
- EDTA solution (250 mM)
- 0.5% H₃PO₄ wash buffer
- Ethanol
- Scintillation cocktail

Procedure:

- Prepare serial dilutions of **Vatalanib** in the kinase buffer.
- In a 96-well plate, add the recombinant kinase, the poly-(Glu:Tyr 4:1) substrate, and the **Vatalanib** dilution (or DMSO for control).

- Initiate the kinase reaction by adding γ -[33P]ATP.
- Incubate the plate at ambient temperature for 10 minutes.
- Stop the reaction by adding EDTA solution.
- Transfer a portion of the reaction mixture to a 96-well filter plate with a polyvinylidene difluoride membrane.
- Wash the membrane extensively with 0.5% H₃PO₄ to remove unincorporated γ -[33P]ATP.
- Rinse the membrane with ethanol and allow it to dry.
- Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each **Vatalanib** concentration relative to the control and determine the IC₅₀ value using linear regression analysis.^[6]

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This protocol describes a method to assess the effect of **Vatalanib** on VEGF-induced endothelial cell proliferation.

Objective: To measure the inhibitory effect of **Vatalanib** on the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Gelatin-coated 96-well plates
- HUVEC growth medium
- Basal medium with 1.5% FCS
- Recombinant human VEGF

- **Vatalanib** stock solution in DMSO
- BrdU labeling solution
- Fixation solution
- Peroxidase-labeled anti-BrdUrd antibody
- 3,3',5,5'-tetramethylbenzidine (TMB) substrate
- Spectrophotometer

Procedure:

- Seed HUVECs in gelatin-coated 96-well plates and incubate for 24 hours.
- Replace the growth medium with basal medium containing VEGF (e.g., 50 ng/mL) and varying concentrations of **Vatalanib** (or DMSO for control).
- Incubate the cells for 24 hours.
- Add BrdU labeling solution to each well and incubate for an additional 24 hours.
- Fix the cells and add the peroxidase-labeled anti-BrdUrd antibody.
- Add TMB substrate and measure the absorbance at 450 nm using a spectrophotometer.
- The absorbance is proportional to the amount of BrdU incorporated, which reflects cell proliferation. Calculate the IC₅₀ of **Vatalanib** for inhibiting VEGF-induced proliferation.[6]

In Vivo and Clinical Data Summary

Vatalanib has been evaluated in numerous preclinical and clinical studies. In vivo studies using xenograft models of various human carcinomas in nude mice have demonstrated that oral administration of **Vatalanib** (25-100 mg/kg daily) can inhibit tumor growth and metastasis.[6]

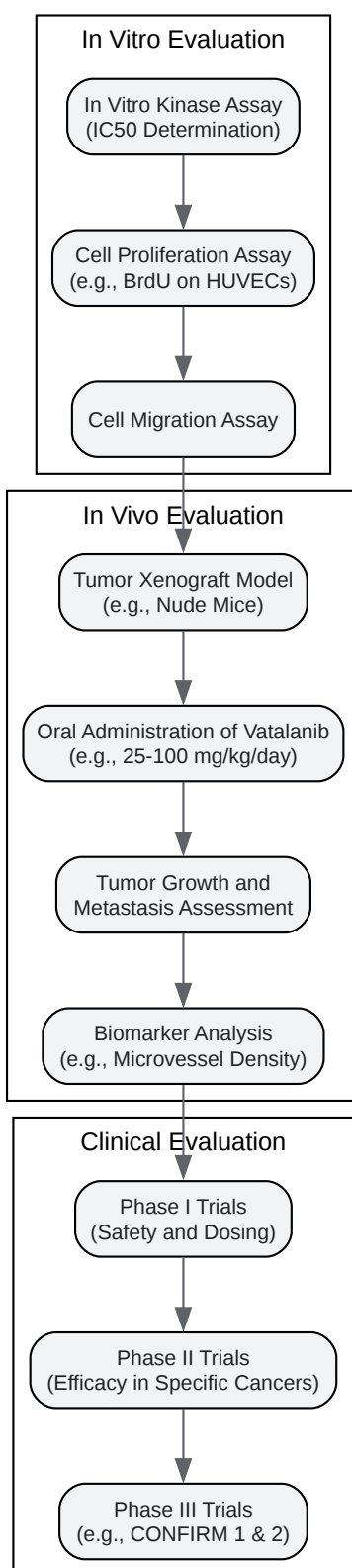
Clinical data from the CONFIRM 1 and 2 phase III trials in patients with metastatic colorectal cancer, where **Vatalanib** was added to FOLFOX chemotherapy, are summarized below.

Endpoint	CONFIRM 1 (Vatalanib + FOLFOX vs. Placebo + FOLFOX)	CONFIRM 2 (Vatalanib + FOLFOX vs. Placebo + FOLFOX)	Reference
Progression-Free Survival (Hazard Ratio)	0.88	0.83	[3]
Overall Survival (Hazard Ratio)	1.08	1.00	[3]
Response Rate in High Vascular Density Tumors	Increased from 15% to 50% with Vatalanib	-	[7]

While the primary endpoints for overall survival were not met in the broader population, subgroup analyses suggested potential clinical benefit in patients with high lactate dehydrogenase (LDH) levels or tumors with high vascular density.[\[7\]](#)[\[8\]](#)

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the preclinical evaluation of **Vatalanib**.



[Click to download full resolution via product page](#)

Caption: Preclinical to clinical evaluation workflow for **Vatalanib**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vatalanib - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Vascular density analysis in colorectal cancer patients treated with vatalanib (PTK787/ZK222584) in the randomised CONFIRM trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vatalanib: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682193#vatalanib-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com